Levonordefrin

Catalog No.
S532983
CAS No.
829-74-3
M.F
C9H13NO3
M. Wt
183.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levonordefrin

CAS Number

829-74-3

Product Name

Levonordefrin

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1

InChI Key

GEFQWZLICWMTKF-CDUCUWFYSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

3,4 Dihydroxynorephedrine, 3,4-Dihydroxynorephedrine, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer, 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer, alpha Methylnoradrenaline, alpha Methylnorepinephrine, alpha-Methylnoradrenaline, alpha-Methylnorepinephrine, Cobefrine, Corbadrine, Hydrochloride, Nordefrin, Levonordefrin, Methylnorepinephrine, Neo Cobefrin, Neo-Cobefrin, NeoCobefrin, Nordefrin, Nordefrin Hydrochloride, Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer, Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer, Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer, Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer, Nordefrin, (R*,R*)-Isomer, Nordefrin, (R*,S*)-Isomer, Norephrine

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N

Description

The exact mass of the compound Levonordefrin is 183.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757084. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Norepinephrine. It belongs to the ontological category of catecholamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Neurotransmission and Pharmacology

Levonordefrin acts as a neurotransmitter in the central and peripheral nervous system. Researchers use it to study various aspects of neurotransmission, including:

  • Synaptic function: Levonordefrin's interaction with specific receptors in the brain helps scientists understand how information is relayed between neurons ()
  • Regulation of behavior and mood: Studies investigate how levonordefrin levels influence emotions, cognition, and reward pathways in the brain ()
  • Development of new drugs: By understanding how levonordefrin interacts with the nervous system, researchers can develop medications targeting specific receptors for treatment of neurological and psychiatric disorders ()

Investigating Cardiovascular Physiology

Levonordefrin has a potent vasoconstrictive effect, meaning it causes blood vessels to narrow. This property makes it valuable for studying cardiovascular function, including:

  • Blood pressure regulation: Researchers use levonordefrin to understand how the nervous system influences blood pressure control mechanisms ()
  • Heart function: Studies examine how levonordefrin affects heart rate, contractility, and overall cardiac performance ()
  • Modeling cardiovascular diseases: Levonordefrin can be used to create experimental models of diseases like hypertension, helping researchers understand disease mechanisms and develop new therapies ()

Studying Stress and Anxiety Responses

Levonordefrin release increases in response to stress. Researchers use it to investigate the:

  • Neural basis of stress: Studies explore how levonordefrin levels and specific brain regions contribute to the body's stress response ()
  • Mechanisms of anxiety disorders: Research examines how dysregulation of levonordefrin systems might be involved in the development and treatment of anxiety ()

Levonordefrin is a sympathomimetic amine primarily utilized as a vasoconstrictor in local anesthetic formulations, particularly in dental procedures. It is the (–)-enantiomer of nordefrin, a synthetic derivative of norepinephrine, and is known for its role in promoting nasal decongestion and enhancing the efficacy of local anesthetics by reducing blood flow to the area of application . The chemical formula for levonordefrin is C₉H₁₃NO₃, and it has a molar mass of approximately 183.204 g/mol .

Levonordefrin primarily acts as an alpha-adrenergic agonist. It binds to alpha-adrenergic receptors, particularly the alpha-2 subtype, leading to vasoconstriction (narrowing of blood vessels) [2]. This mechanism plays a crucial role in its application as a nasal decongestant and vasoconstrictor in local anesthetics used in dentistry [4].

Levonordefrin should be used with caution in individuals with certain medical conditions like heart disease, high blood pressure, or hyperthyroidism [5].

Data source:

  • (Note: This source mentions the use of levonordefrin but not its detailed synthesis)
  • Levonordefrin topical solution side effects from Medscape (Note: This source is intended for healthcare professionals)

Levonordefrin undergoes various metabolic transformations in the body, primarily through hydroxylation and N-demethylation processes. These reactions serve as detoxification pathways, facilitating the elimination of the compound from the system . The compound acts as a non-selective agonist at adrenergic receptors, with a preferential affinity for α₂-adrenergic receptors, which contributes to its vasoconstrictive properties .

Levonordefrin exhibits significant biological activity by mimicking the effects of norepinephrine. It binds to α-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and increased blood pressure. Its activity profile shows approximately 75% α-activity and 25% β-activity, making it more selective than epinephrine, which has equal activity at both receptor types . This selectivity enhances its utility in clinical settings where reduced cardiovascular side effects are desired.

Levonordefrin can be synthesized through several methods, often involving the modification of norepinephrine or related compounds. One common approach includes the enzymatic conversion of norepinephrine derivatives using specific enzymes that facilitate hydroxylation and methylation reactions. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Levonordefrin is primarily used in dental anesthesia as an adjunct to local anesthetics like mepivacaine. Its vasoconstrictive properties help prolong the duration of anesthesia and minimize systemic absorption of local anesthetics, thereby reducing potential toxicity . Additionally, it is employed in nasal decongestants due to its ability to constrict blood vessels in nasal tissues.

Studies indicate that levonordefrin can interact with various medications, particularly those affecting cardiovascular function. For instance, co-administration with monoamine oxidase inhibitors can lead to severe hypertensive reactions. Furthermore, its effects may be potentiated when used alongside other sympathomimetics or local anesthetics, necessitating careful monitoring during clinical use .

Levonordefrin shares structural and functional similarities with several other sympathomimetic agents. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
EpinephrineC₉H₁₃NO₃Emergency treatment (anaphylaxis)Equal α and β activity; broader systemic effects
NorepinephrineC₈H₁₁NO₃Treatment of hypotensionPrimarily acts on α-adrenergic receptors
PhenylephrineC₉H₁₃NO₂Nasal decongestantSelective α-adrenergic agonist; minimal β activity
MethoxamineC₉H₁₃NO₂VasopressorPrimarily acts on α-adrenergic receptors; less common
OxymetazolineC₁₁H₁₅N₃ONasal decongestantLonger duration; selective for α-adrenergic receptors

Levonordefrin's unique profile, characterized by higher α-activity relative to β-activity, makes it particularly advantageous in dental applications where localized vasoconstriction is desired without significant systemic effects .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

183.08954328 g/mol

Monoisotopic Mass

183.08954328 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V008L6478D
R81X549E70

Related CAS

138-61-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a topical nasal decongestant and vasoconstrictor in dentistry.

Pharmacology

Levonordefrin is a sympathomimetic amine used as a vasoconstrictor in local anesthetic solutions. It has pharmacologic activity similar to that of Epinephrine but it is more stable than Epinephrine. In equal concentrations, Levonordefrin is less potent than Epinephrine in raising blood pressure, and as a vasoconstrictor.
Levonordefrin is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.

MeSH Pharmacological Classification

Vasoconstrictor Agents

Mechanism of Action

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

74812-63-8
829-74-3

Wikipedia

Corbadrine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Lawaty I, Drum M, Reader A, Nusstein J. A prospective, randomized, double-blind comparison of 2% mepivacaine with 1 : 20,000 levonordefrin versus 2% lidocaine with 1 : 100,000 epinephrine for maxillary infiltrations. Anesth Prog. 2010 Winter;57(4):139-44. doi: 10.2344/0003-3006-57.4.139. PubMed PMID: 21174567; PubMed Central PMCID: PMC3006661.
2: Simone JL, Tortamano N, Armonia PL, Rocha RG. Cardiovascular alterations caused by the administration of 2% mepivacaine HCl with 1:20,000 levonordefrin (Carbocain) in dogs. Braz Dent J. 1997;8(2):85-90. PubMed PMID: 9590931.
3: MOOSE S. Clinical evaluation of levonordefrin in local anesthetics. Oral Surg Oral Med Oral Pathol. 1959 Jul;12(7):838-45. PubMed PMID: 13674683.
4: Guglielmo A, Reader A, Nist R, Beck M, Weaver J. Anesthetic efficacy and heart rate effects of the supplemental intraosseous injection of 2% mepivacaine with 1:20,000 levonordefrin. Oral Surg Oral Med Oral Pathol Oral Radiol Endod. 1999 Mar;87(3):284-93. PubMed PMID: 10102587.
5: Hinkley SA, Reader A, Beck M, Meyers WJ. An evaluation of 4% prilocaine with 1:200,000 epinephrine and 2% mepivacaine with 1:20,000 levonordefrin compared with 2% lidocaine with:100,000 epinephrine for inferior alveolar nerve block. Anesth Prog. 1991 May-Jun;38(3):84-9. PubMed PMID: 1814249; PubMed Central PMCID: PMC2161976.
6: Mito RS, Yagiela JA. Hypertensive response to levonordefrin in a patient receiving propranolol: report of case. J Am Dent Assoc. 1988 Jan;116(1):55-7. PubMed PMID: 3278028.
7: Dreyer AC, Offermeier J. The influence of desipramine on the blood pressure elevation and heart rate stimulation by levonordefrin and felypressin alone and in the presence of local anaesthetics. J Dent Assoc S Afr. 1986 Sep;41(9):615-8. PubMed PMID: 3547776.
8: Robertson VJ, Taylor SE, Gage TW. Quantitative and qualitative analysis of the pressor effects of levonordefrin. J Cardiovasc Pharmacol. 1984 Sep-Oct;6(5):929-35. PubMed PMID: 6209502.
9: Smith RB, High P, Spatz S, Zubrow H. Effects of levonordefrin injection during enflurane anesthesia. J Oral Surg. 1974 Jul;32(7):506-7. PubMed PMID: 4525418.

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